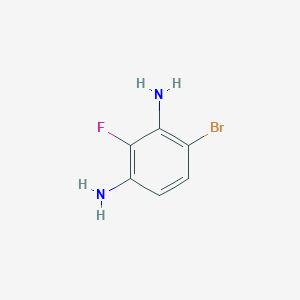
1-Bromo-2,4-diamino-3-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2,4-diamino-3-fluorobenzene is an organic compound with the molecular formula C6H6BrFN2 It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, fluorine, and amino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-2,4-diamino-3-fluorobenzene can be synthesized through a multi-step process. One common method involves the bromination of 2,4-diamino-3-fluorobenzene. The reaction typically uses bromine or a bromine-containing reagent in the presence of a catalyst such as iron(III) bromide or aluminum tribromide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process needs to be optimized for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-2,4-diamino-3-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation and Reduction: The amino groups can be oxidized to nitro groups or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide, ammonia, or thiols in the presence of a suitable solvent.
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide can yield 2,4-diamino-3-fluorophenol, while coupling reactions can produce various biaryl compounds .
Applications De Recherche Scientifique
1-Bromo-2,4-diamino-3-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of pharmaceuticals and bioactive compounds.
Medicine: Investigated for its potential as a building block in drug discovery and development.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 1-Bromo-2,4-diamino-3-fluorobenzene depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism may involve interactions with specific molecular targets such as enzymes or receptors, leading to desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-2,3-diamino-4-fluorobenzene: Similar structure but different substitution pattern.
1-Bromo-3-fluorobenzene: Lacks amino groups, leading to different reactivity and applications.
4-Fluoro-1,2-phenylenediamine: Contains amino and fluorine groups but lacks bromine.
Uniqueness
1-Bromo-2,4-diamino-3-fluorobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research purposes .
Propriétés
Formule moléculaire |
C6H6BrFN2 |
|---|---|
Poids moléculaire |
205.03 g/mol |
Nom IUPAC |
4-bromo-2-fluorobenzene-1,3-diamine |
InChI |
InChI=1S/C6H6BrFN2/c7-3-1-2-4(9)5(8)6(3)10/h1-2H,9-10H2 |
Clé InChI |
YBLXQYZEQJKJPX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1N)F)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















